
5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one is a chemical compound with the molecular formula C10H14O2 It is known for its unique structure, which includes a hydroxyl group, a methyl group, and a propan-2-ylidene group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-methyl-2-cyclohexen-1-one with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as distillation and solvent extraction to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 5-oxo-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one.
Reduction: Formation of 5-hydroxy-3-methyl-6-(propan-2-ylidene)cyclohexanol.
Substitution: Formation of 5-chloro-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one.
Aplicaciones Científicas De Investigación
5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
5-Hydroxy-3-methylcyclohex-2-en-1-one: Lacks the propan-2-ylidene group, affecting its chemical properties and uses.
5-Hydroxy-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one: Contains a propan-2-yl group instead of propan-2-ylidene, leading to different steric and electronic effects.
Uniqueness
5-Hydroxy-3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one is unique due to the presence of both the hydroxyl and propan-2-ylidene groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
221246-25-9 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
5-hydroxy-3-methyl-6-propan-2-ylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4,9,12H,5H2,1-3H3 |
Clave InChI |
WYMUAFWBUYRNSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(C)C)C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B15166167.png)
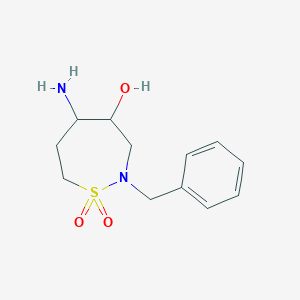
![N-[(2-Acetylhydrazinylidene)methyl]-N-methylglycine](/img/structure/B15166182.png)
![Acetamide,2-[[2-(2-cyclopentylethyl)-4-quinazolinyl]thio]-N-(furan-2-ylmethyl)-](/img/structure/B15166186.png)
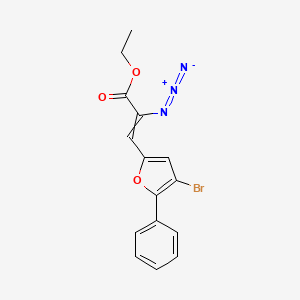
![5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B15166201.png)
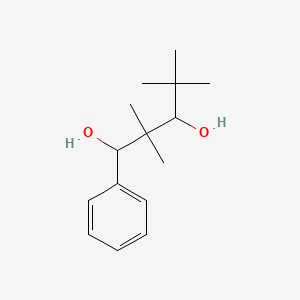
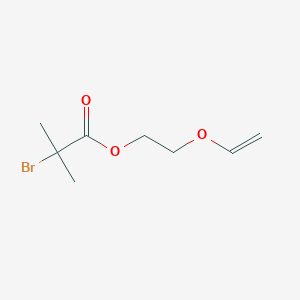
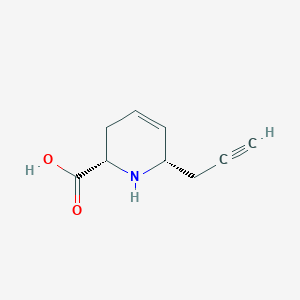
![1-[4-(Morpholin-4-yl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B15166227.png)
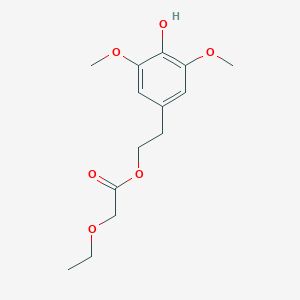
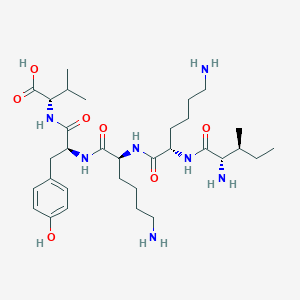
![3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate](/img/structure/B15166261.png)

